3-Methoxy-N,N-bis(4-methylphenyl)aniline

Description

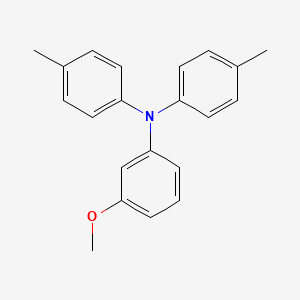

3-Methoxy-N,N-bis(4-methylphenyl)aniline is a triphenylamine (TPA) derivative characterized by a methoxy (-OMe) group at the para position of the central aromatic ring and two 4-methylphenyl (-C₆H₄-Me) groups attached to the nitrogen atom. This structure confers unique electronic and steric properties, making it relevant in organic electronics, particularly as a hole-transport material (HTM) or intermediate in synthesizing optoelectronic devices. The methoxy group enhances electron-donating capacity, while the methyl groups improve solubility and thermal stability .

Properties

CAS No. |

106614-58-8 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3-methoxy-N,N-bis(4-methylphenyl)aniline |

InChI |

InChI=1S/C21H21NO/c1-16-7-11-18(12-8-16)22(19-13-9-17(2)10-14-19)20-5-4-6-21(15-20)23-3/h4-15H,1-3H3 |

InChI Key |

PVMKDBHOGFGJJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Key Research Findings

Electronic Properties

- Methoxy vs. Methyl Substituents: The methoxy group in this compound is a stronger electron donor than methyl, enhancing charge transport in HTMs. For example, CZTPA-2 (with methoxy groups) achieves a power conversion efficiency (PCE) of 11% in PSCs, outperforming methyl-substituted analogues .

- Bromo Substituents : 4-Bromo-N,N-bis(4-methylphenyl)aniline exhibits reduced electron density due to the electron-withdrawing bromine, limiting its utility in HTMs but making it a versatile synthetic intermediate .

Structural Effects

- Dimeric vs. Monomeric Structures: TAPC’s dimeric structure (linked by a cyclohexylidene bridge) improves thermal stability and hole mobility compared to monomeric TPAs like this compound. This makes TAPC preferable in OLED hole-transport layers .

Q & A

Q. What are the optimal synthetic routes for 3-Methoxy-N,N-bis(4-methylphenyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves introducing the methoxy group to a pre-functionalized N,N-bis(4-methylphenyl)aniline scaffold. A plausible route is nucleophilic aromatic substitution or Ullmann coupling using a methoxy-containing reagent (e.g., methoxide salts or methoxyboronic acids). Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may require inert atmospheres to prevent oxidation .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while toluene is suitable for reflux conditions .

- Catalysts : Copper(I) iodide or palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling reactions, with yields optimized via ligand screening . Post-synthesis, purify via column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C3, methyl groups on aryl rings). Aromatic proton splitting patterns distinguish para-substituted phenyl groups .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsional strain between substituents. High-resolution data (>1.0 Å) are critical for accurate electron density mapping .

- Mass spectrometry : HRMS validates molecular weight (C₂₀H₂₀N₂O expected: 320.41 g/mol) and detects halogenated byproducts .

Q. How can solubility limitations in aqueous media be addressed for biological assays?

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based solubilization to maintain compound stability .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) via post-synthetic modification while retaining core functionality .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental electronic properties be resolved?

Discrepancies in HOMO-LUMO gaps or redox potentials often arise from solvent effects or basis set limitations. Mitigation strategies include:

- Multi-method validation : Compare DFT results with experimental UV-Vis, cyclic voltammetry, and photoluminescence data .

- Implicit/explicit solvation models : Incorporate PCM (Polarizable Continuum Model) or explicit solvent molecules in simulations .

- Benchmarking : Use known reference compounds (e.g., triphenylamine derivatives) to calibrate computational protocols .

Q. What experimental design considerations are critical for studying this compound’s role in organic electronics (e.g., OLEDs)?

- Hole-transport properties : Measure mobility via time-of-flight (TOF) or space-charge-limited current (SCLC) techniques. Compare with N,N-bis(4-methylphenyl)aniline derivatives to assess methoxy’s impact on charge transport .

- Device optimization : Layer thickness (e.g., 50–100 nm) and annealing conditions (e.g., 150°C under N₂) minimize pinholes in thin-film architectures .

Q. How can competing reaction pathways during cross-coupling be minimized?

- Catalyst tuning : Use bulky ligands (e.g., XPhos) to suppress β-hydride elimination in palladium-catalyzed reactions .

- Kinetic control : Lower reaction temperatures (≤60°C) and sequential reagent addition favor selective methoxy incorporation over side reactions (e.g., homocoupling) .

- In-situ monitoring : Raman spectroscopy or GC-MS tracks intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.